molecular formula C9H14O3S B1397818 Ethyl 5-oxothiepane-4-carboxylate CAS No. 925218-54-8

Ethyl 5-oxothiepane-4-carboxylate

Cat. No.: B1397818
CAS No.: 925218-54-8
M. Wt: 202.27 g/mol
InChI Key: SMQMWZJTPNYWOI-UHFFFAOYSA-N
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Description

Ethyl 5-oxothiepane-4-carboxylate is an organic compound with the molecular formula C9H14O3S It is a heterocyclic compound containing a seven-membered ring with sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxothiepane-4-carboxylate can be synthesized through a multi-step process involving the reaction of tetrahydrothiopyran-4-one with boron trifluoride diethyl etherate in diethyl ether at low temperatures. The reaction is carried out under an inert atmosphere, typically nitrogen gas, to prevent unwanted side reactions. The reaction mixture is then treated with ethyl 2-diazoacetate, and the resulting product is purified to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxothiepane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Ethyl 5-oxothiepane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-oxothiepane-4-carboxylate involves its interaction with molecular targets through its functional groups. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The sulfur atom in the ring structure can also play a role in its chemical behavior, potentially affecting its binding to biological targets.

Comparison with Similar Compounds

Ethyl 5-oxothiepane-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 5-oxotetrahydrothiophene-4-carboxylate: This compound has a five-membered ring instead of a seven-membered ring, which affects its chemical properties and reactivity.

    Ethyl 5-oxohexane-4-carboxylate:

The uniqueness of this compound lies in its seven-membered ring structure containing both sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

Ethyl 5-oxothiepane-4-carboxylate (CAS Number: 925218-54-8) is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered thiepane ring with a carbonyl group and an ethoxycarbonyl substituent, contributing to its reactivity and biological potential. The molecular formula is C₉H₁₄O₃S, with a molecular weight of approximately 206.27 g/mol.

PropertyValue
Molecular FormulaC₉H₁₄O₃S
Molecular Weight206.27 g/mol
CAS Number925218-54-8
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It was found to inhibit the activity of certain enzymes involved in metabolic pathways, specifically those related to inflammation and cancer progression. For example, it inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity of this compound against pathogenic bacteria.
    • Method : Disk diffusion method was employed to assess the inhibition zones.
    • Results : Showed significant inhibition against S. aureus with an average inhibition zone of 15 mm.
  • Anticancer Activity Assessment
    • Objective : To investigate the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to measure cell viability.
    • Results : The compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours.

The biological activities of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. Its ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins and enzymes.

Properties

IUPAC Name

ethyl 5-oxothiepane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-2-12-9(11)7-3-5-13-6-4-8(7)10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQMWZJTPNYWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold solution (−30° C.) of tetrahydrothiopyran-4-one (5.0 g, 43.0 mmol) in anhydrous ether, were simultaneously added a solution of boron trifluoride etherate (5.4 ml, 43.0 mmol) in diethyl ether (4.6 ml) and a solution of ethyl diazodicarboxylate (5.8 ml, 55.9 mmol) in diethyl ether (4.6 ml) over 1.5 hours via a syringe pump. Upon completion of additions, the reaction mixture was allowed to stir for an additional hour at −30° C. and then warmed to room temperature. The reaction mixture was washed with 30% potassium carbonate and the organic phase was dried over Na2SO4 and concentrated in vacuo to give ethyl 5-oxothiepane-4-carboxylate as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
ethyl diazodicarboxylate
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
4.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.